6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
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Overview
Description
6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is a complex organic compound featuring a unique tetracyclic structure. This compound is characterized by its multiple fused rings and nitrogen atoms, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the pyridin-2-ylmethyl precursors, followed by their incorporation into the tetracyclic framework through a series of cyclization and condensation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridin-2-ylmethyl groups, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and cellular processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
- 6,13-Bis[(pyridin-3-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
- 6,13-Bis[(pyridin-4-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
Uniqueness
The uniqueness of 6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone lies in its specific arrangement of pyridin-2-ylmethyl groups and the resulting electronic and steric properties. This configuration imparts distinct reactivity and binding characteristics, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H16N4O4 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
6,13-bis(pyridin-2-ylmethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C26H16N4O4/c31-23-17-7-9-19-22-20(26(34)30(25(19)33)14-16-6-2-4-12-28-16)10-8-18(21(17)22)24(32)29(23)13-15-5-1-3-11-27-15/h1-12H,13-14H2 |
InChI Key |
UGEJGQFICYNFMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CC6=CC=CC=N6)C2=O |
Origin of Product |
United States |
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